tert-Butyl N-ethyl-N-{1-oxa-7-azaspiro[4.4]nonan-3-yl}carbamate
Description
tert-Butyl N-ethyl-N-{1-oxa-7-azaspiro[4.4]nonan-3-yl}carbamate (CAS: 2243508-68-9) is a spiroazacyclic carbamate derivative with the molecular formula C₁₂H₂₂N₂O₃ and a molecular weight of 242.32 g/mol . Its IUPAC name reflects its unique 1-oxa-7-azaspiro[4.4]nonane core, featuring a spiro junction between a tetrahydrofuran (oxygen-containing) and a piperidine (nitrogen-containing) ring. The compound is characterized by a tert-butyl carbamate group attached to the spiro nitrogen, which confers steric protection and modulates reactivity. Physically, it exists as an oil at room temperature, though detailed safety data remain unspecified . This compound is primarily utilized in pharmaceutical research as a building block for drug discovery, leveraging its rigid spirocyclic framework to influence target binding and metabolic stability .
Properties
Molecular Formula |
C14H26N2O3 |
|---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
tert-butyl N-ethyl-N-(1-oxa-7-azaspiro[4.4]nonan-3-yl)carbamate |
InChI |
InChI=1S/C14H26N2O3/c1-5-16(12(17)19-13(2,3)4)11-8-14(18-9-11)6-7-15-10-14/h11,15H,5-10H2,1-4H3 |
InChI Key |
SLBLJLZAOYPQJV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CC2(CCNC2)OC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Spirocyclic Core
The 1-oxa-7-azaspiro[4.4]nonane core is typically synthesized via cyclization reactions involving amino alcohol precursors and appropriate electrophiles to form the spiro ring system. One common approach involves:
- Starting from an amino alcohol or an amino acid derivative that contains both nitrogen and oxygen functionalities positioned to allow spirocyclization.
- Cyclization is induced by intramolecular nucleophilic substitution or condensation reactions, often under basic or acidic conditions, to form the spiro-fused oxazacycle.
For example, related spiro compounds have been synthesized by Michael addition followed by intramolecular cyclization steps, as described in medicinal chemistry literature on spiro derivatives acting as enzyme inhibitors.
N-Ethyl Substitution
The N-ethyl group on the nitrogen can be introduced either before or after carbamate formation, depending on the synthetic route:
- Alkylation of the nitrogen with ethyl halides (e.g., ethyl bromide) under controlled basic conditions.
- Reductive amination using acetaldehyde and a reducing agent (e.g., sodium cyanoborohydride) on the amine intermediate.
- In some synthetic sequences, the ethyl substitution is incorporated during the amidation step by employing N-ethyl amines as starting materials.
Purification and Characterization
The final product is purified using chromatographic techniques such as silica gel column chromatography or preparative chiral supercritical fluid chromatography (SFC) to separate stereoisomers if present. Characterization is performed by:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.
- Mass spectrometry (MS) for molecular weight confirmation.
- Infrared (IR) spectroscopy for functional group analysis.
- Elemental analysis for purity assessment.
Representative Synthetic Route Example
| Step | Reaction | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Spirocyclization | Amino alcohol + electrophile, base or acid catalyst | Forms 1-oxa-7-azaspiro[4.4]nonane core |
| 2 | Carbamate formation | Di-tert-butyl dicarbonate (Boc2O), triethylamine, solvent (e.g., dichloromethane) | Introduces tert-butyl carbamate protecting group |
| 3 | N-ethylation | Ethyl bromide, base (e.g., K2CO3), solvent (e.g., acetonitrile) | Alkylates nitrogen with ethyl group |
| 4 | Purification | Silica gel chromatography or preparative SFC | Isolates pure stereoisomeric compound |
| 5 | Characterization | NMR, MS, IR, elemental analysis | Confirms structure and purity |
Research Findings and Optimization Notes
- The use of triphosgene to form reactive carbamate intermediates has been shown to enhance yields and selectivity in related spiro carbamate syntheses.
- Michael addition and Henry reaction sequences have been employed to introduce functional groups on spiro scaffolds, allowing stereochemical control.
- Scale-up synthesis favors tert-butyl ester derivatives for easier handling and purification.
- Protective group strategies involving tert-butyl carbamates provide stability during multi-step syntheses and facilitate deprotection under mild acidic conditions.
- Alkylation steps require careful control of reaction conditions to avoid over-alkylation or side reactions.
Comparative Summary of Preparation Approaches
| Preparation Aspect | Method 1: Direct Boc Protection | Method 2: Triphosgene Carbamate Intermediate | Method 3: Reductive Amination for N-ethylation |
|---|---|---|---|
| Starting Material | Spiro amine intermediate | Spiro amine intermediate | Spiro amine intermediate |
| Carbamate Formation | Reaction with Boc2O and base | Formation of carbamate intermediate with triphosgene, then nucleophilic substitution | Not applicable |
| N-Ethyl Introduction | Alkylation with ethyl halide | Alkylation after carbamate formation | Reductive amination with acetaldehyde |
| Advantages | Mild conditions, straightforward | Higher reactivity, better yields | Selective N-ethylation |
| Disadvantages | Possible incomplete reaction | Requires handling of triphosgene (toxic) | Requires reducing agents |
Chemical Reactions Analysis
tert-Butyl N-ethyl-N-{1-oxa-7-azaspiro[4.4]nonan-3-yl}carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl N-ethyl-N-{1-oxa-7-azaspiro[4.4]nonan-3-yl}carbamate is a synthetic organic compound with the molecular formula and a molecular weight of 270.37 g/mol.
Chemical Properties
Synthesis
The synthesis of this compound involves multiple steps, including the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal.
Scientific Research Applications
This compound has several scientific research applications:
- Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
- Biology: The compound is utilized in the study of biological pathways and mechanisms.
- Medicine: Research involving this compound includes its potential use in drug development and pharmacological studies.
- Industry: It is employed in the production of specialized chemicals and materials.
Chemical Reactions
This compound undergoes various chemical reactions:
- Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
- Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
This compound can be compared with other similar compounds such as:
- tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: This compound has a similar spirocyclic structure but differs in its functional groups and reactivity.
- tert-Butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate: Another related compound with different substituents that affect its chemical properties and applications.
Mechanism of Action
The mechanism of action of tert-Butyl N-ethyl-N-{1-oxa-7-azaspiro[4.4]nonan-3-yl}carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate (CAS: 147611-03-8)
- Molecular Formula : C₁₃H₂₄N₂O₂
- Molecular Weight : 240.34 g/mol
- Key Differences: The spiro system here is 7-azaspiro[3.5]nonane, comprising a six-membered azacyclic ring and a four-membered hydrocarbon ring, contrasting with the 1-oxa-7-azaspiro[4.4]nonane core of the target compound. Applications: Similar use as a rigid scaffold in medicinal chemistry, but the altered ring size may affect conformational preferences and binding to biological targets .
tert-Butyl N-{7-oxa-1-azaspiro[4.4]nonan-3-yl}carbamate (CAS: Unspecified in )
- Molecular Formula : C₉H₁₈N₂O₂
- Molecular Weight : 186.26 g/mol
- Key Differences :
Hydroxy-Substituted Cyclic Carbamates
tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS: 1330069-67-4)
tert-Butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate (CAS: 1290191-64-8)
- Molecular Formula: C₁₀H₁₉NO₃
- Molecular Weight : 201.27 g/mol
- Key Differences :
Structural and Functional Implications
| Compound | CAS | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| Target Compound | 2243508-68-9 | C₁₂H₂₂N₂O₃ | 242.32 | 1-Oxa-7-azaspiro[4.4]nonane core; tert-butyl carbamate with ethyl substitution |
| tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate | 147611-03-8 | C₁₃H₂₄N₂O₂ | 240.34 | 7-Azaspiro[3.5]nonane; no oxygen in smaller ring |
| tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate | 1330069-67-4 | C₁₀H₁₉NO₃ | 201.27 | Hydroxyl group on cyclopentane; stereospecific interactions |
| tert-Butyl N-{7-oxa-1-azaspiro[4.4]nonan-3-yl}carbamate | Unspecified | C₉H₁₈N₂O₂ | 186.26 | Simplified structure without ethyl group; lower steric hindrance |
Impact of Spiro Ring Size
- The 1-oxa-7-azaspiro[4.4]nonane system in the target compound provides a balance between rigidity and flexibility, favoring interactions with deep binding pockets.
Functional Group Effects
- Hydroxyl groups in cyclopentyl derivatives (e.g., CAS: 1330069-67-4) enhance solubility but may introduce metabolic liabilities (e.g., glucuronidation) compared to the non-hydroxylated target compound .
Stereochemical Considerations
- Stereospecific hydroxycyclopentyl derivatives (e.g., CAS: 1290191-64-8) highlight the importance of chirality in drug-receptor interactions, a factor less pronounced in the target compound’s symmetric spiro system .
Biological Activity
Chemical Identity:
tert-Butyl N-ethyl-N-{1-oxa-7-azaspiro[4.4]nonan-3-yl}carbamate is a synthetic organic compound with the molecular formula and a molecular weight of 270.37 g/mol. Its unique spirocyclic structure includes a nitrogen atom within a 7-azaspiro framework and an ether functional group, which contribute to its potential biological activity.
Research indicates that this compound may interact with specific enzymes or receptors, modulating their functions and influencing various biological pathways. The compound's structural features potentially enhance its binding affinity to molecular targets, which is crucial for its pharmacological applications.
Pharmacological Potential
The compound has been evaluated for its potential therapeutic applications, particularly in the context of drug development. Its ability to bind to specific receptors or enzymes can lead to significant biological effects, making it a valuable subject for further research in medicinal chemistry and pharmacology .
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals varying biological activities:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl 2,5,8-triazaspiro[3.5]nonane | Contains three nitrogen atoms | |
| Tert-butyl (S)-7-hydroxy-2-oxa-5-azaspiro[3.4]octane | Features a hydroxyl group enhancing solubility | |
| Tert-butyl 9-amino-3-azaspiro[5.5]undecane | Incorporates an amino group influencing activity |
These compounds exhibit diverse pharmacological profiles, highlighting the importance of structural variations in determining biological activity.
Antibacterial Activity
Recent studies have focused on the antibacterial properties of spirocyclic compounds related to this compound. For instance, fluoroquinolone congeners with spirocyclic structures demonstrated potent antibacterial activity against ESKAPE pathogens, suggesting that similar structural motifs may confer therapeutic benefits against bacterial infections .
Enzyme Interaction Studies
Research into the interaction of related compounds with enzymes such as γ-secretase has provided insights into their potential roles in modulating disease pathways, particularly in neurodegenerative conditions like Alzheimer's disease. These findings underscore the importance of exploring the enzymatic interactions of this compound for understanding its biological effects and therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
